molecular formula C8H15ClN2S B2390353 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2460749-96-4

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No. B2390353
CAS RN: 2460749-96-4
M. Wt: 206.73
InChI Key: UFORRBYJKHQUOZ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including the arrangement of atoms, types of bonds, molecular geometry, and electronic structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for metals in acidic environments. For example, a study demonstrated that 2-amino-4-methyl-thiazole serves as an effective corrosion inhibitor for mild steel in HCl solution, suggesting the potential of thiazole compounds in protective coatings to prevent metal corrosion (Yüce et al., 2014).

Antimicrobial and Antitumor Activity

The structural motif of thiazole is prominent in medicinal chemistry due to its biological activity. Studies have synthesized and analyzed thiazole derivatives for their antimicrobial and antitumor properties, indicating the versatility of these compounds in developing new therapeutic agents. For instance, certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibited antimicrobial and antitumor activities, highlighting the potential of thiazole derivatives in pharmaceutical research (Gür et al., 2020).

Environmental and Industrial Applications

The utility of thiazole derivatives extends to environmental and industrial applications, such as the synthesis of corrosion inhibitors for copper, showcasing the compound's potential in materials science and engineering. Research into thiazoles as corrosion inhibitors for copper in acidic solutions exemplifies the application of these compounds in prolonging the life of metal components in harsh environments (Farahati et al., 2019).

Chemical Synthesis and Catalysis

Thiazole compounds are also pivotal in chemical synthesis and catalysis, offering routes to various chemical transformations. The development of catalytic methods using thiazolium carbene-based catalysts for the N-formylation and N-methylation of amines with CO2 as the carbon source exemplifies the role of thiazole derivatives in sustainable chemistry (Das et al., 2016).

Mechanism of Action

This typically applies to bioactive compounds and refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain pathways, or triggering specific biological responses .

Safety and Hazards

This involves understanding the safety measures needed when handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and first aid measures .

Future Directions

This involves understanding the potential future applications and research directions for the compound. It could involve potential uses, improvements in synthesis, or new reactions .

properties

IUPAC Name

4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORRBYJKHQUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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